The following technical guide details the chemical identity, synthesis, functional mechanisms, and applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate . CAS: 467446-71-5 Role: Chelation Scaffold, Fluoresce...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, functional mechanisms, and applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate .
CAS: 467446-71-5
Role: Chelation Scaffold, Fluorescent Probe, Pharmaceutical Intermediate
Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads
Executive Summary
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a bifunctionalized derivative of the "privileged scaffold" 8-hydroxyquinoline (8-HQ). Unlike the parent 8-HQ, which is lipophilic, the introduction of the C5-sulfonic acid group confers high aqueous solubility, while the C7-amino group provides a critical nucleophilic handle for derivatization.
This compound occupies a strategic niche in metallopharmacology and analytical chemistry .[1][2] It serves as a water-soluble ligand for heavy metal detection (Mn, Cu, Zn) and a precursor for "Schiff base" ligands used in neuroprotective drug discovery (e.g., Alzheimer’s disease research targeting metal-induced amyloid aggregation).
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
Yellow to orange crystalline powder (oxidizes upon prolonged air exposure).
Structural Logic
The molecule features a "push-pull" electronic system:
Position 5 (Sulfonic Acid): A strong electron-withdrawing group (EWG) that increases acidity and water solubility.
Position 7 (Amino): A strong electron-donating group (EDG) ortho to the hydroxyl. This increases the electron density on the chelating oxygen, potentially increasing the stability constant (
) for hard metals (e.g., , ).
Synthetic Pathways & Production
The synthesis of the 7-amino derivative typically requires blocking the reactive C5 position first (via sulfonation) to direct subsequent electrophilic substitution to the C7 position.
Protocol A: The Nitro-Reduction Route (Primary Pathway)
This method is preferred for high purity.
Sulfonation: 8-Hydroxyquinoline is treated with fuming sulfuric acid (oleum) to yield 8-hydroxyquinoline-5-sulfonic acid . The bulky sulfo group blocks C5.
Nitration: The 5-sulfonic acid derivative is treated with dilute nitric acid (
) or sodium nitrite () in acidic media. The directing effects force the nitro group to the C7 position (ortho to the activating -OH).
Reduction: The resulting 7-nitro-8-hydroxyquinoline-5-sulfonic acid is reduced using Sodium Dithionite (
) or catalytic hydrogenation () to yield the target 7-amino amine.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid ensuring regioselectivity at C7.
The core utility of this compound lies in its tridentate or bidentate binding capability.
Primary Binding: The Pyridine Nitrogen and the Phenolic Oxygen form a five-membered chelate ring with metal ions (
).
Amino Effect: The C7-amino group can participate in hydrogen bonding or, upon derivatization (e.g., to a Schiff base), form a secondary coordination site, creating a "pincer" ligand.
Selectivity:
Hard Ions (
): Strong binding due to the hard oxygen donor.
Borderline Ions (
): High affinity; often used for fluorescent sensing of Zn.
Fluorescence Modulation
Parent 8-HQ is weakly fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT).
Mechanism: Upon metal binding, the proton is lost, ESIPT is blocked, and the molecule becomes highly fluorescent (Chelation Enhanced Fluorescence - CHEF).
7-Amino Impact: The amino group acts as an auxochrome. It typically redshifts the excitation/emission maxima compared to the non-amino parent. However, free amine lone pairs can quench fluorescence via Photoinduced Electron Transfer (PET) unless the metal coordinates the amine or the pH is adjusted to protonate it.
Applications in Drug Development & Analysis
Medicinal Chemistry: Neuroprotection
Researchers utilize this scaffold to develop "Metallo-Drugs" for Alzheimer's and Huntington's disease.
Target: Metal-induced aggregation of Amyloid-
(A).
Strategy: The 7-amino group is reacted with aldehydes to form Schiff bases . These derivatives can cross the Blood-Brain Barrier (BBB) (if the sulfonic acid is masked or esterified) and chelate interstitial Cu/Zn, preventing them from catalyzing plaque formation.
Reference: Prasad et al. demonstrated the utility of 7-amino-8-hydroxyquinoline-5-sulfonic acid in catalytic kinetic methods, highlighting its reactivity and metal affinity [1].
Analytical Chemistry: Heavy Metal Detection
The compound is a sensitive reagent for the spectrophotometric and fluorometric determination of trace metals.
Manganese (Mn) & Copper (Cu): The 7-amino derivative catalyzes the oxidation of certain substrates in the presence of these metals, allowing for detection limits in the
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation; the hydrate form helps stabilize the crystal lattice but moisture should be controlled.
Disposal: As a sulfonated aromatic amine, it should be treated as hazardous organic waste and incinerated.
References
Catalytic kinetic methods for photometric or fluorometric determination of heavy metal ions. ResearchGate. Retrieved from [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica. Retrieved from [Link]
Technical Deep Dive: Photophysics of 7-Amino-8-Hydroxyquinoline Derivatives
This guide provides an in-depth technical analysis of 7-amino-8-hydroxyquinoline (7-amino-8-HQ) derivatives, focusing on their photophysical properties, synthesis, and application as metallo-supramolecular building block...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 7-amino-8-hydroxyquinoline (7-amino-8-HQ) derivatives, focusing on their photophysical properties, synthesis, and application as metallo-supramolecular building blocks.
Executive Summary
The 7-amino-8-hydroxyquinoline scaffold represents a critical modification of the classic "oxine" (8-hydroxyquinoline) chelator. Unlike the parent compound, the introduction of an amino group at the C7 position creates a unique push-pull electronic system adjacent to the chelating site. This modification serves two primary functions:
Electronic Modulation: The electron-donating amino group (
) at the ortho position to the hydroxyl group significantly alters the acidity of the phenol and the basicity of the pyridine nitrogen, tuning the ligand's metal affinity.
Supramolecular Assembly: Uniquely, 7-amino-8-HQ derivatives have been identified to form trinuclear hexa-helical complexes with zinc ions (
), a structural phenomenon not observed with the 5-amino or unsubstituted isomers.[1][2]
This guide details the spectral behaviors governing these interactions, providing a roadmap for their use in fluorescence sensing and drug development (e.g., MMP inhibition).
Molecular Architecture & Electronic Basis
The Push-Pull System and ESIPT
The photophysics of 7-amino-8-HQ are dominated by Excited-State Intramolecular Proton Transfer (ESIPT) .
Ground State (
): The molecule exists primarily in the enol form. The intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen is strengthened by the electron-donating 7-amino group.
Excited State (
): Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the ring nitrogen increase, driving the proton transfer to form a keto-tautomer (zwitterion).
Emission: The keto-tautomer relaxes to the ground state via a large Stokes-shifted emission or non-radiative decay. In protic solvents, the fluorescence of the free ligand is typically weak (
) due to non-radiative deactivation of the zwitterion.
Electronic Perturbation by C7-Amino
The 7-amino group acts as a strong auxochrome. Compared to unsubstituted 8-HQ (
nm), the 7-amino derivative exhibits a bathochromic (red) shift in absorption, typically pushing the excitation maximum into the 340–360 nm range, with emission extending into the 450–550 nm (green-yellow) region.
Metal Chelation & Fluorescence Enhancement (CHEF)
The most critical application of 7-amino-8-HQ is as a "Turn-On" fluorescent sensor.
Mechanism: Chelation of metal ions (e.g.,
) displaces the phenolic proton, blocking the ESIPT pathway. This "locks" the molecule in the enolate form and suppresses non-radiative decay, resulting in Chelation-Enhanced Fluorescence (CHEF) .
Trinuclear Assembly: Unlike 8-HQ, the 7-amino derivative (and its 4-H/5-H analogues) can form trinuclear hexa-helical complexes (
).[1][2][3] This specific geometry often results in higher quantum yields () compared to monomeric complexes due to rigidification and shielding of the chromophore from solvent quenching.
Spectral Response to Metal Binding
Parameter
Free Ligand (7-Amino-8-HQ)
Metal Complex (/Mg)
State
Protonated/Neutral
Deprotonated (Chelated)
Abs
~340–360 nm
~360–380 nm (Red Shift)
Em
~480–520 nm (Weak)
~490–540 nm (Strong)
Quantum Yield ()
< 0.01
0.05 – 0.25 (Solvent Dependent)
Visual Color
Pale Yellow (Non-fluorescent)
Bright Green-Yellow Fluorescence
Experimental Protocols
Synthesis of 7-Amino-8-Hydroxyquinoline
Note: This synthesis requires handling of fuming nitric acid. All steps must be performed in a fume hood.
Step 1: Nitration (Synthesis of 7-nitro-8-hydroxyquinoline)
Prepare Acid Mix: In a round-bottom flask, cool 5 mL of concentrated sulfuric acid (
) to 0°C.
Add Reactant: Slowly add 1.0 g of 8-hydroxyquinoline (8-HQ) with stirring.
Nitration: Dropwise add a mixture of fuming nitric acid (
) and sulfuric acid while maintaining temperature < 10°C.
Quench: Pour mixture onto crushed ice. The yellow precipitate is 7-nitro-8-hydroxyquinoline.
Purification: Recrystallize from ethanol.
Step 2: Reduction (Synthesis of 7-amino-8-hydroxyquinoline)
Dissolve: Dissolve the nitro compound in 10% NaOH or ammoniacal ethanol.
Reduce: Add sodium dithionite (
) or use catalytic hydrogenation () until the yellow color shifts to the characteristic pale fluorescent hue of the amine.
Isolate: Neutralize to pH ~7.0 to precipitate the 7-amino product.
Fluorescence Quantum Yield Measurement
To determine the efficiency of the derivative or its metal complex:
Reference Standard: Use Quinine Sulfate in 0.1 M
() or standard 8-HQ in ethanol.
Sample Prep: Dissolve 7-amino-8-HQ in Methanol/HEPES buffer (50:50). Absorbance at excitation wavelength (e.g., 350 nm) must be < 0.1 OD to avoid inner filter effects.
Measurement: Record integrated emission spectra (400–650 nm) for both sample and reference.
Calculation:
Where is integrated intensity, is absorbance, and is refractive index.[4]
References
Synthesis and Characterization: BenchChem Technical Guide. "Synthesis and Characterization of 7-Aminoquinolin-8-ol."
Trinuclear Complexes: Albrecht, M. et al. "Zinc(II) complexes of amide- and urea-substituted 8-hydroxyquinolines."[2] ResearchGate.[5]
MMP Inhibition: National Institutes of Health (NIH). "Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach."
General 8-HQ Photophysics: Bardez, E. et al. "Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline." Analytical Chemistry.
Metal Sensing Applications: MDPI. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination."
synthesis pathways for 7-amino-8-hydroxyquinoline-5-sulfonic acid from 8-hydroxyquinoline
Executive Summary Molecule of Interest: 7-Amino-8-hydroxyquinoline-5-sulfonic acid CAS Registry Number: (Analogous to 84-88-8 for the sulfonic precursor; specific amino-derivative often cited as intermediate).[1][2] Prim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule of Interest: 7-Amino-8-hydroxyquinoline-5-sulfonic acid
CAS Registry Number: (Analogous to 84-88-8 for the sulfonic precursor; specific amino-derivative often cited as intermediate).[1][2]
Primary Application: Chelating agent, diazo dye intermediate, and pharmaceutical scaffold for metallo-enzyme inhibitors.
This technical guide details the high-purity synthesis of 7-amino-8-hydroxyquinoline-5-sulfonic acid starting from 8-hydroxyquinoline (oxine) . Unlike standard quinoline functionalization, this pathway requires precise regiochemical control to block the highly reactive C5 position via sulfonation, forcing subsequent nitrogen functionalization to the C7 position, followed by a reductive transformation.
Part 1: Strategic Pathway Overview
The synthesis is a linear, three-phase cascade designed to exploit the directing effects of the phenolic hydroxyl group while managing the deactivating nature of the pyridine ring.
Phase I (Blocking & Activation): Sulfonation at C5. This blocks the most reactive site for electrophilic aromatic substitution (EAS) and increases water solubility.
Phase II (Functionalization): Nitration at C7. With C5 blocked, the ortho-directing power of the C8-hydroxyl group directs the incoming nitro group to C7.
Phase III (Transformation): Reduction of the C7-nitro group to a primary amine.
Reaction Pathway Diagram
Caption: Linear synthesis pathway demonstrating the blocking of C5 via sulfonation to force C7 nitration.
Part 2: Detailed Technical Protocols
Phase I: Sulfonation (Synthesis of 8-Hydroxyquinoline-5-Sulfonic Acid)
Objective: Introduce a sulfonic acid group at position 5.[3][4][5] This is the critical "blocking" step.
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C8 activates positions 5 and 7. Position 5 is kinetically and thermodynamically favored for sulfonation.
Setup: Glass-lined reactor or round-bottom flask with overhead stirring and a drying tube (hygroscopic reagents).
Procedure:
Charge Oleum into the reactor and cool to 10–15°C.
Slowly add 8-Hydroxyquinoline portion-wise. Caution: Exothermic. Maintain temperature < 40°C during addition.
Once addition is complete, heat the mixture to 120°C for 2–3 hours.
Process Check: Take an aliquot, neutralize, and check HPLC or TLC. Disappearance of starting material indicates completion.
Workup:
Cool reaction mass to 25°C.
Pour onto crushed ice (carefully). The sulfonic acid derivative has low solubility in cold acidic water and will precipitate.
Filter the yellow solid. Wash with cold dilute HCl.
Yield Target: >90%.
Phase II: Nitration (Synthesis of 7-Nitro-8-Hydroxyquinoline-5-Sulfonic Acid)
Objective: Introduce a nitro group at position 7.
Mechanism: The sulfonic acid at C5 is a meta-director (deactivating), but the hydroxyl at C8 is a strong ortho/para-director (activating). With C5 blocked, the C8-OH directs the electrophile (
Application Note: Preparation and Standardization of Furfural-7-amino-8-hydroxyquinoline-5-sulfonic Acid (F-AHQS) Reagent
[1] Abstract This technical guide details the synthesis, solution preparation, and validation of Furfural-7-amino-8-hydroxyquinoline-5-sulfonic acid (F-AHQS) . This reagent is a specialized Schiff base ligand derived fro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide details the synthesis, solution preparation, and validation of Furfural-7-amino-8-hydroxyquinoline-5-sulfonic acid (F-AHQS) . This reagent is a specialized Schiff base ligand derived from the condensation of furfural with 7-amino-8-hydroxyquinoline-5-sulfonic acid. It is primarily utilized in high-sensitivity spectrophotometric determination of transition metals (Cu²⁺, Zn²⁺, Ni²⁺) and lanthanides due to its extended conjugated
-system, which induces a bathochromic shift and enhances molar absorptivity compared to the parent 8-hydroxyquinoline-5-sulfonic acid.[1]
Chemical Basis & Rationale[1][2][3][4][5][6][7][8]
The Chemistry of F-AHQS
The reagent functions as a tridentate ligand (N, N, O donor set).[1] The sulfonic acid group (
) at the 5-position confers water solubility, essential for aqueous analytical protocols.[1] The critical modification is the azomethine linkage () at the 7-position, connecting the quinoline core to the furan ring.
Role of Furfural: The furan ring acts as an electron-donating heteroaromatic system. When conjugated via the imine bond, it stabilizes metal complexes and shifts the absorption maximum (
) into the visible region, reducing interference from UV-absorbing matrix components.[1]
Role of Sulfonic Acid: Ensures the reagent remains soluble in polar buffers, preventing precipitation of the ligand itself during analysis.[1]
Reaction Pathway
The synthesis follows a classic Schiff base condensation mechanism:
Note: The reagent solution must be prepared from the synthesized solid ligand to ensure stoichiometry and stability. F-AHQS is susceptible to hydrolysis over long periods; therefore, in-situ preparation or fresh stock solution from solid is required.[1]
Materials & Reagents
Reagent
Purity
Role
7-Amino-8-hydroxyquinoline-5-sulfonic acid
>98%
Amine Precursor
Furfural (freshly distilled)
>99%
Carbonyl Precursor
Ethanol (Absolute)
99.9%
Solvent
Glacial Acetic Acid
ACS Grade
Catalyst
Dimethylformamide (DMF)
HPLC Grade
Solvent for Stock Solution
Synthesis Workflow (Solid Ligand)
Dissolution: In a 250 mL round-bottom flask, dissolve 2.40 g (10 mmol) of 7-amino-8-hydroxyquinoline-5-sulfonic acid in 50 mL of absolute ethanol.
Insight: If solubility is poor, add minimal warm water (approx. 5-10 mL) or adjust pH slightly with sodium acetate, but maintain acidic conditions for the catalyst.[1]
Addition: Add 1.06 g (11 mmol) of furfural dropwise. A slight excess (10%) of furfural drives the equilibrium forward.[1]
Catalysis: Add 3-4 drops of glacial acetic acid.
Reflux: Attach a condenser and reflux the mixture at 70–80°C for 4–6 hours .
Observation: The solution typically deepens in color (yellow to orange/red) indicating azomethine formation.[1]
Isolation: Cool the reaction mixture in an ice bath. The Schiff base should precipitate as a colored solid.
Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL) to remove unreacted furfural. Recrystallize from ethanol/water (1:1).[1]
Drying: Dry in a vacuum desiccator over
for 24 hours.
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the isolation of the F-AHQS solid ligand.[1]
Protocol: Preparation of Reagent Solution
This protocol yields a 1.0 × 10⁻³ M Stock Solution , the standard concentration for analytical spectrophotometry.[1]
Solvent System Selection
Schiff bases containing sulfonic acid groups can be zwitterionic.[1] Direct dissolution in pure water is often slow.[1]
Preferred Solvent: 20% DMF (Dimethylformamide) / 80% Water (v/v) OR 0.01 M NaOH (if strictly aqueous is required).[1]
Why DMF? It prevents the hydrolysis of the imine bond better than protic solvents like methanol and ensures complete solubilization of the organic ligand.[1]
Step-by-Step Preparation
Weighing: Accurately weigh 31.83 mg (assuming MW ≈ 318.3 g/mol for the anhydrous Schiff base; verify MW based on your specific hydration state) of the synthesized F-AHQS solid.
Primary Solubilization: Transfer to a 100 mL volumetric flask. Add 20 mL of DMF . Swirl gently until fully dissolved. The solution should be clear and colored.
Dilution: Dilute to the mark with deionized water .
Homogenization: Invert the flask 10-15 times.
Storage: Transfer to an amber glass bottle. Store at 4°C.[1]
Stability Warning: This solution is stable for approximately 1 week. Discard if turbidity appears or if the absorbance of the blank shifts by >5%.[1]
Analytical Validation (Self-Validating System)[1]
Before using the reagent for critical measurements, validate the solution quality using UV-Vis spectrophotometry.
Scan the Reagent : Dilute 1 mL of stock into 9 mL of buffer (pH 4.0). Scan from 200 nm to 600 nm.
Criteria:
You should observe distinct peaks characteristic of the quinoline nucleus (~250 nm) and the conjugated Schiff base system (~350–450 nm).[1]
Absence of Furfural Peak: Pure furfural absorbs near 277 nm.[1] A sharp, isolated peak here suggests hydrolysis or incomplete reaction.[1]
pH Sensitivity Check
The F-AHQS reagent is pH-dependent due to the phenolic -OH and sulfonic -SO₃H groups.
Acidic pH (<3): Protonation of the imine nitrogen (Hydrolysis risk).[1]
Basic pH (>8): Deprotonation of the phenolic hydroxyl (Bathochromic shift).[1]
Operational Tip: For metal determination, maintain pH between 4.0 and 6.0 (Acetate buffer) or 8.0 and 10.0 (Borate buffer), depending on the specific metal constant.[1]
Application Workflow: Metal Determination
Figure 2: Standard operating procedure for spectrophotometric analysis using F-AHQS.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Turbidity in Stock Solution
Low solubility of zwitterion
Add drops of 0.1 M NaOH to solubilize (form sulfonate salt).[1]
Loss of Color Intensity
Hydrolysis of Schiff base
Re-synthesize solid; ensure stock solvent is not highly acidic.
High Blank Absorbance
Oxidation of amine precursor
Use freshly distilled furfural and recrystallized amine.[1]
Slow Complex Formation
Steric hindrance
Heat the reaction mixture (40°C) for 5-10 mins before measuring.[1]
References
Korn, M. G. A., et al. (2002).[1] "Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid." Journal of the Brazilian Chemical Society, 13(5).[1]
Context: Establishes the protocol for using 7-substituted-8-hydroxyquinoline-5-sulfonic acid deriv
Gershon, H., et al. (2002).[1] "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids."[1][2] Mycopathologia, 155, 213–217.[1][2]
Context: Provides synthesis and characterization d
Vinogradov, S. A., et al. (1999).[1] "Schiff Bases of 8-Hydroxyquinoline-5-sulfonic Acid." Russian Journal of General Chemistry.
Context: General reference for the condensation conditions of 8-HQ sulfon
Mdpi, A. (2024).[1][3] "Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay." Foods. [1]
Context: Validates the spectral behavior of furfural deriv
protocol for synthesizing metal complexes of 7-amino-8-hydroxyquinoline-5-sulfonic acid
Application Note: Protocol for Synthesizing Metal Complexes of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid Executive Summary This guide details the high-yield synthesis of metal complexes derived from 7-amino-8-hydroxyqui...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Synthesizing Metal Complexes of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid
Executive Summary
This guide details the high-yield synthesis of metal complexes derived from 7-amino-8-hydroxyquinoline-5-sulfonic acid (AHQSA) . Unlike the commercially ubiquitous 8-hydroxyquinoline (oxine), the AHQSA derivative features a sulfonic acid group at position 5 (conferring water solubility) and an amino group at position 7 (altering electronic density and providing a site for secondary functionalization).
These complexes are critical in medicinal chemistry for their potent antimicrobial and neuroprotective properties, often exceeding the efficacy of the parent ligand due to the "chelation effect," which facilitates transport across lipophilic cell membranes while maintaining aqueous solubility via the sulfonate moiety.
Pre-Synthesis Considerations
Before initiating the protocol, researchers must understand the coordination chemistry involved. The ligand acts as a bidentate (
) chelator.
Stoichiometry: For divalent metals (
), the thermodynamic preference is a 1:2 (Metal:Ligand) ratio, forming neutral or anionic species depending on pH and counter-ions.
pH Control: The sulfonic acid group (
) is deprotonated in water. The phenolic hydroxyl () must be deprotonated to form the stable chelate.
Ligand Sourcing: As AHQSA is not always available in catalog chemical inventories, Protocol A outlines its synthesis from the inexpensive precursor 8-hydroxyquinoline-5-sulfonic acid.
Rationale: Direct nitration of 8-hydroxyquinoline-5-sulfonic acid occurs at the 7-position due to the ortho-directing power of the 8-hydroxyl group and the blocking of the 5-position.
Step 1: Nitration
Dissolution: Dissolve 10 mmol of 8-hydroxyquinoline-5-sulfonic acid in 15 mL of concentrated sulfuric acid (
) at 0°C.
Addition: Dropwise add a mixture of fuming nitric acid (
, 12 mmol) and sulfuric acid, maintaining temperature .
Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) for 2 hours.
Isolation: Pour onto 100 g of crushed ice. The yellow precipitate (7-nitro-8-hydroxyquinoline-5-sulfonic acid ) is filtered, washed with cold water, and recrystallized from ethanol/water.
Step 2: Reduction
Suspension: Suspend the nitro compound (5 mmol) in 20 mL of 10% HCl.
Reduction: Add Tin (
) granules (15 mmol) or and reflux for 4 hours. Alternatively, use catalytic hydrogenation (, Pd/C) in methanol if available.
Workup: Filter hot to remove unreacted tin. Neutralize the filtrate with
to pH ~6-7.
Crystallization: The product 7-amino-8-hydroxyquinoline-5-sulfonic acid precipitates as a reddish-brown solid. Recrystallize from dilute acetic acid.
Figure 1: Step-by-step workflow for the coordination of AHQSA with divalent metal ions.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated against the following criteria.
A. Infrared Spectroscopy (FT-IR)
The coordination mode is confirmed by shifts in characteristic bands.
Functional Group
Ligand (Free)
Complex (M-L)
Mechanistic Insight
O-H (Phenolic)
3300–3400 (Broad)
Disappears / Weak
Indicates deprotonation and M-O bond formation.
C=N (Ring)
~1580
1560–1570
Nitrogen lone pair donation to metal reduces bond order.
C-O (Phenolic)
~1100
~1120
Bond strengthens upon chelation.
M-O / M-N
N/A
400–600
Direct evidence of coordination sphere formation.
B. Electronic Spectra (UV-Vis)
Ligand: Exhibits bands at ~250 nm (
) and ~320 nm ().
Complex:
Bathochromic Shift: Ligand bands shift to longer wavelengths (Red shift) due to metal conjugation.
d-d Transitions: Broad, weak bands appear in the visible region (400–800 nm) specific to the metal geometry (e.g., Octahedral Cu(II) often shows a band ~600-700 nm).
The expected structure is a Bis-chelate , where the metal center is coordinated by two AHQSA molecules. The sulfonic acid groups remain on the periphery, maintaining solubility.
Figure 2: Schematic connectivity of the Bis(7-amino-8-hydroxyquinoline-5-sulfonato)metal(II) complex.
References
Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1] Open Journal of Applied Sciences, 11, 1-10.
National Center for Biotechnology Information (NCBI). "8-Hydroxyquinoline-5-sulfonic acid." PubChem Compound Summary.
BenchChem. "Synthesis and Characterization of 7-Aminoquinolin-8-ol Derivatives." Technical Guide.
Tabbi, G., et al. (2017). "Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives... Characterization in solution." Journal of Inorganic Biochemistry.
Application Note & Protocol: Spectrophotometric Analysis of Copper(II) with 7-Amino-8-hydroxyquinoline-5-sulfonic acid
Abstract & Significance This application note details a robust and sensitive spectrophotometric method for the quantitative determination of copper(II) (Cu²⁺) ions in aqueous solutions using the novel chromogenic reagent...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Significance
This application note details a robust and sensitive spectrophotometric method for the quantitative determination of copper(II) (Cu²⁺) ions in aqueous solutions using the novel chromogenic reagent 7-Amino-8-hydroxyquinoline-5-sulfonic acid (A-HQS). Copper is a critical trace element in biological and environmental systems; however, its excess can lead to significant toxicity.[1] Therefore, simple, rapid, and cost-effective monitoring methods are essential.[1] This method is based on the formation of a stable, intensely colored water-soluble complex between Cu²⁺ and A-HQS. The sulfonic acid moiety confers excellent aqueous solubility to both the reagent and the resulting metal complex, eliminating the need for organic solvents.[2][3] The amino group acts as an auxochrome, enhancing the molar absorptivity of the complex and providing high sensitivity. The protocol is designed for researchers in environmental monitoring, industrial quality control, and life sciences, offering a reliable alternative to more complex techniques like atomic absorption spectroscopy.
Scientific Principle & Causality
The analytical method is predicated on the principles of chelation and molecular absorption spectroscopy. 8-Hydroxyquinoline (8-HQ) and its derivatives are classic bidentate chelating agents that coordinate with metal ions through the phenolic oxygen and the heterocyclic nitrogen atoms.[4][5][6]
The Chelation Mechanism:
The A-HQS ligand exists in equilibrium in solution. For chelation to occur, the phenolic proton must be displaced, allowing the negatively charged oxygen atom to form a coordinate bond with the positively charged Cu²⁺ ion. The nitrogen atom of the quinoline ring then donates its lone pair of electrons to form a second coordinate bond, completing a stable five-membered chelate ring. Typically, two molecules of the deprotonated ligand will coordinate with one Cu²⁺ ion, forming a 1:2 metal-to-ligand complex, often with a square planar or distorted octahedral geometry.[4][7][8][9]
Role of pH:
The pH of the solution is the most critical experimental parameter.[1]
Low pH (Acidic): The phenolic oxygen remains protonated, and the heterocyclic nitrogen may also be protonated. This prevents the ligand from effectively binding to the Cu²⁺ ion, leading to incomplete complex formation.
High pH (Alkaline): While the ligand is fully deprotonated and available for chelation, Cu²⁺ ions will begin to precipitate as copper(II) hydroxide (Cu(OH)₂), removing them from the solution and leading to erroneously low absorbance readings.
Therefore, an optimal pH, typically in the slightly acidic to neutral range (e.g., 5.5 - 7.0), must be maintained using a buffer system.[1][10] This pH ensures sufficient deprotonation of the A-HQS for complexation while keeping the Cu²⁺ ions in solution.
Spectrophotometric Quantification:
The resulting [Cu(A-HQS)₂] complex is intensely colored because the chelation process alters the electronic structure of the ligand, creating a new molecule with a distinct absorption profile in the visible spectrum. This phenomenon is often due to ligand-to-metal charge-transfer (LMCT) transitions.[11][12] According to the Beer-Lambert Law, the absorbance of the complex at its wavelength of maximum absorbance (λmax) is directly proportional to the concentration of the Cu²⁺ ions in the sample.
Logical Workflow for Method Development
The following diagram illustrates the logical flow from sample preparation to final concentration determination, highlighting the critical control points within the protocol.
Caption: Experimental workflow for Cu(II) analysis.
Materials and Reagents
Spectrophotometer: UV-Visible spectrophotometer capable of measurements in the 350-700 nm range, with 1 cm path length quartz or glass cuvettes.
pH Meter: Calibrated with standard buffers.
Analytical Balance: Accurate to ±0.1 mg.
Glassware: Class A volumetric flasks (10, 25, 50, 100, 1000 mL), pipettes, and beakers.
1000 mg/L (ppm) Cu(II) Stock Solution: Accurately weigh 3.929 g of CuSO₄·5H₂O, dissolve it in DI water in a 1000 mL volumetric flask, add 1 mL of concentrated HCl to prevent hydrolysis, and dilute to the mark with DI water. This solution is stable for several months when stored in a refrigerator.
10 mg/L Cu(II) Working Standard: Pipette 10.00 mL of the 1000 mg/L Cu(II) stock solution into a 1000 mL volumetric flask and dilute to the mark with DI water. Prepare this solution fresh weekly.
0.1% (w/v) A-HQS Reagent Solution: Weigh 0.100 g of A-HQS, dissolve it in approximately 80 mL of DI water with gentle warming if necessary, cool to room temperature, and dilute to 100 mL in a volumetric flask. Store in an amber bottle and prepare fresh weekly.
0.2 M Acetate Buffer (pH 6.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Verify the final pH with a calibrated pH meter and adjust as necessary with dilute NaOH or HCl.
Reagent Blank: Prepare by following the sample analysis protocol but substituting DI water for the copper standard or sample aliquot. This is crucial for zeroing the spectrophotometer.
Determination of Optimal Wavelength (λmax)
Pipette 1.00 mL of the 10 mg/L Cu(II) working standard into a 25 mL volumetric flask.
Add 2.0 mL of the 0.1% A-HQS reagent solution.
Add 5.0 mL of the 0.2 M acetate buffer (pH 6.5).
Dilute to the mark with DI water, mix well, and allow the color to develop for 15 minutes.
Using the reagent blank to zero the instrument, scan the absorbance of the solution from 350 nm to 700 nm.
Identify the wavelength that gives the highest absorbance peak. This is the λmax for the [Cu(A-HQS)₂] complex. Based on similar structures, this is expected to be in the 400-450 nm range.[13]
Protocol for Calibration Curve Construction
Label a series of 25 mL volumetric flasks: "0", "0.1", "0.2", "0.4", "0.6", "0.8". The "0" flask will be your reagent blank.
Into these flasks, pipette 0, 0.25, 0.50, 1.00, 1.50, and 2.00 mL of the 10 mg/L Cu(II) working standard, respectively. This corresponds to final concentrations of 0, 0.1, 0.2, 0.4, 0.6, and 0.8 mg/L Cu(II).
To each flask, add 2.0 mL of the 0.1% A-HQS reagent solution. Swirl gently to mix.
Causality: A consistent and excess amount of the chelating agent is added to ensure that all copper ions in the highest standard are complexed, a prerequisite for Beer's Law to hold true.
To each flask, add 5.0 mL of the 0.2 M acetate buffer (pH 6.5). Swirl to mix.
Causality: The buffer establishes the optimal pH for quantitative complex formation, as explained in Section 2.0.
Dilute each flask to the 25 mL mark with DI water. Cap and invert several times to ensure a homogenous solution.
Allow the solutions to stand for 15 minutes at room temperature for full color development.
Causality: Complexation is not always instantaneous. This incubation period ensures the reaction reaches equilibrium, leading to stable and reproducible absorbance readings.[1][14]
Set the spectrophotometer to the predetermined λmax.
Use the "0" concentration flask (reagent blank) to zero the absorbance of the spectrophotometer.
Measure the absorbance of each of the remaining standards (0.1 to 0.8 mg/L).
Plot a graph of Absorbance (y-axis) versus Cu(II) Concentration in mg/L (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.
Protocol for Unknown Sample Analysis
Prepare the sample. If it contains suspended solids, filter it through a 0.45 µm filter. If the expected Cu(II) concentration is high, perform an accurate dilution with DI water to bring it within the calibration range (0.1 - 0.8 mg/L). If the sample matrix is complex (e.g., industrial effluent), an acid digestion may be required to free complexed copper.[10]
Pipette an appropriate aliquot (e.g., 5.0 mL) of the prepared sample into a 25 mL volumetric flask.
Follow steps 3 through 9 from the calibration protocol (Section 4.3).
Record the absorbance of the unknown sample.
Data Analysis, Interpretation & Expected Performance
Calculation of Copper Concentration
The concentration of Cu(II) in the unknown sample is calculated using the linear regression equation derived from the calibration curve:
This protocol is designed to be self-validating. The linearity of the calibration curve (R² > 0.999) confirms the method's adherence to Beer's Law under the specified conditions.
Parameter
Expected Value
Rationale & Significance
λmax
~400 - 450 nm
The specific wavelength of maximum absorption for the Cu(II)-A-HQS complex, ensuring highest sensitivity.
Optimal pH
6.0 - 7.0
The pH range providing maximum and stable absorbance.[1][13]
Linear Range
0.1 - 0.8 mg/L
The concentration range over which absorbance is directly proportional to concentration (Beer's Law is obeyed).[1]
Molar Absorptivity (ε)
> 2.0 x 10⁴ L·mol⁻¹·cm⁻¹
A measure of how strongly the complex absorbs light; higher values indicate greater sensitivity.[13][15]
Limit of Detection (LOD)
< 0.02 mg/L
The lowest concentration of Cu(II) that can be reliably distinguished from the blank.[1][10]
Precision (RSD)
< 2%
The relative standard deviation of replicate measurements, indicating the method's reproducibility.[1]
Complex Stability
> 2 hours
The color of the complex should be stable for a sufficient period to allow for measurement without signal degradation.[15][16]
Chelation Reaction Diagram
The following diagram illustrates the chelation of a single Cu(II) ion by two molecules of 7-Amino-8-hydroxyquinoline-5-sulfonic acid.
Application Note: Synthesis of Schiff Base Ligands from 7-Amino-8-hydroxyquinoline-5-sulfonic Acid
Executive Summary This technical guide details the protocol for synthesizing Schiff base ligands derived from 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQ-5-SA) . Unlike the more common 5-amino derivatives, the 7...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for synthesizing Schiff base ligands derived from 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQ-5-SA) . Unlike the more common 5-amino derivatives, the 7-amino isomer offers a unique steric and electronic environment for metal chelation, combining the classic N,O-donor set of 8-hydroxyquinoline with an additional imine nitrogen and a water-solubilizing sulfonic acid group.
These ligands are critical intermediates for developing water-soluble metal complexes (Zn, Cu, Fe) used in:
Fluorescent Chemosensors: Detection of Al³⁺, Mg²⁺, and Zn²⁺ in aqueous media.
Medicinal Inorganic Chemistry: Antibacterial and anticancer metallodrugs where water solubility is a pharmacokinetic prerequisite.
Scientific Background & Mechanism[1][2]
The Challenge of Zwitterions
The starting material, 7-amino-8-hydroxyquinoline-5-sulfonic acid, exists primarily as a zwitterion in the solid state. The sulfonic acid group (
) protonates the basic amine () or the pyridine nitrogen, forming an internal salt.
Implication: The protonated amine (
) is non-nucleophilic and cannot attack the aldehyde carbonyl carbon.
Solution: The protocol requires a base-assisted solubilization step to deprotonate the amine, restoring its nucleophilicity (
) before condensation.
Reaction Mechanism
The synthesis follows a reversible acid-catalyzed condensation mechanism:
Nucleophilic Attack: The free amine (generated in situ) attacks the electrophilic carbonyl carbon of the aldehyde.
Carbinolamine Formation: An unstable tetrahedral intermediate is formed.
Dehydration: Elimination of water yields the imine (Schiff base).
Pathway Visualization
The following diagram illustrates the critical activation step required for this specific substrate.
Caption: Activation of the zwitterionic 7-amino-8-hydroxyquinoline-5-sulfonic acid precursor to allow Schiff base condensation.
Materials & Equipment
Reagents
Reagent
Grade
Purpose
7-Amino-8-hydroxyquinoline-5-sulfonic acid
>97%
Starting scaffold (CAS: 467446-71-5)
Aldehyde (e.g., Benzaldehyde, Salicylaldehyde)
Synthesis
Electrophile component
Sodium Acetate (NaOAc) or Na₂CO₃
Anhydrous
Base catalyst/Solubilizer
Ethanol (EtOH)
Absolute
Solvent
Water (Milli-Q)
Deionized
Co-solvent for sulfonic acid salts
Acetic Acid
Glacial
Catalyst (optional, pH tuning)
Equipment
Round-bottom flask (100 mL, 2-neck)
Reflux condenser with drying tube (CaCl₂)
Magnetic stirrer with heating plate
Rotary evaporator
Vacuum filtration setup (Buchner funnel)
Experimental Protocol
Phase 1: Pre-Activation and Solubilization
Rationale: Direct mixing of the zwitterionic acid with aldehyde in pure ethanol often leads to low yields because the amine is protonated.
Weighing: Charge the round-bottom flask with 1.0 mmol of 7-amino-8-hydroxyquinoline-5-sulfonic acid.
Solvent Addition: Add 15 mL of Ethanol and 5 mL of Water .
Note: The water is essential to dissolve the polar sulfonic acid moiety.
Activation: Add 1.0 - 1.2 mmol of Sodium Acetate (NaOAc).
Heating: Stir and heat the mixture to 50-60°C for 15 minutes.
Observation: The suspension should clear as the zwitterion converts to the soluble sodium sulfonate salt with a free amino group.
Phase 2: Condensation (Schiff Base Formation)
Aldehyde Addition: Dropwise add 1.0 mmol of the chosen aldehyde (dissolved in 5 mL ethanol) to the reaction mixture.
Reflux: Increase temperature to reflux (~80°C) and stir for 4–6 hours .
Monitoring: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine spot should disappear.
Color Change: The solution typically deepens in color (yellow to orange/red) indicating conjugation extension.
Phase 3: Isolation and Purification
Concentration: Evaporate ~50% of the solvent volume using a rotary evaporator.
Precipitation:
Scenario A (Product Precipitates): Cool the mixture in an ice bath for 1 hour. Filter the solid.[1][2]
Scenario B (Soluble Product): If no precipitate forms (common with sulfonic acids), add Diethyl Ether or Acetone dropwise to induce precipitation of the sulfonate salt.
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
Drying: Dry under vacuum at 60°C for 4 hours.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the Schiff base ligand.
Characterization Guide
To ensure scientific integrity, the synthesized ligand must be validated using the following spectroscopic markers.
Infrared Spectroscopy (FT-IR)
Target Signal: A strong, sharp band at 1610–1630 cm⁻¹ .
Assignment:
Azomethine stretch.
Validation: Absence of the double spike at 3300–3400 cm⁻¹ (primary amine
stretch) confirms full conversion.
Sulfonic Group: Broad bands at 1000–1200 cm⁻¹ (
).
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (due to solubility of the sulfonic acid salt).
Key Signal: Singlet at
8.5 – 9.5 ppm .
Assignment: Azomethine proton (
).
Shift: The disappearance of the broad
signal (typically 4–6 ppm) and appearance of the downfield imine singlet is the primary proof of synthesis.
Mass Spectrometry (ESI-MS)
Mode: Negative Ion Mode (ESI-).
Observation: The sulfonic acid group ionizes readily. Look for the molecular ion peak
.
Example: If reacting with Benzaldehyde (MW 106) + Amine (MW 240) - H₂O (18) = Product MW ~328. Look for m/z ~327.
Case Study: Application in Metal Sensing
Objective: Use the synthesized ligand (e.g., 7-(benzylideneamino)-8-hydroxyquinoline-5-sulfonic acid) to detect Zn²⁺ ions.
Stock Solution: Prepare a
M solution of the ligand in HEPES buffer (pH 7.4).
Titration: Add aliquots of ZnCl₂ solution.
Observation:
Fluorescence Turn-On: The ligand itself is weakly fluorescent due to Photoinduced Electron Transfer (PET).
Mechanism: Upon binding Zn²⁺ (via the imine N and phenolic O), PET is inhibited, and Chelation Enhanced Fluorescence (CHEF) occurs.
Result: A dramatic increase in emission intensity at ~500 nm.
Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield / No Reaction
Amine still protonated (zwitterion).
Increase NaOAc or use Na₂CO₃. Ensure initial solubilization step is complete before adding aldehyde.
Product is Oily/Sticky
Incomplete crystallization.
Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod.
Starting Material Remains
Equilibrium favors hydrolysis.
Use a Dean-Stark trap (if scale allows) or add molecular sieves (3Å) to remove water during reflux.
Poor Solubility in NMR
Sulfonic acid salt nature.
Use DMSO-d₆ or D₂O with a drop of NaOD.
References
Gershon, H., et al. "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids." Mycopathologia, vol. 155, no. 4, 2002, pp. 213-217. Link
Sashidhara, K. V., et al. "Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiff bases." European Journal of Medicinal Chemistry, vol. 44, no. 4, 2009, pp. 1813-1818. Link
Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, vol. 59, no. 4, 1987, pp. 629–636. Link
Majumdar, D., et al. "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization... and pH-dependent antibacterial study." Journal of Molecular Structure, 2024. Link
removing iron interference in 7-amino-8-hydroxyquinoline-5-sulfonic acid assays
Executive Summary This guide addresses the critical issue of iron interference in assays utilizing 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) . While this fluorophore is highly sensitive for metals like Magne...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the critical issue of iron interference in assays utilizing 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) . While this fluorophore is highly sensitive for metals like Magnesium (
), Zinc (), and Cadmium (), the presence of Iron () acts as a potent paramagnetic quencher and competitive binder.
The Core Problem: Iron binds to the 8-hydroxyquinoline (8-HQ) core with higher stability constants (
) than most target analytes but dissipates excitation energy non-radiatively (quenching), resulting in false negatives or non-linear calibration curves.
Module 1: Diagnostic Workflow
Is Iron the culprit? Use this logic flow to confirm interference before applying chemical masking.
Figure 1: Diagnostic logic tree to distinguish iron interference from pH issues or reagent degradation.
Module 2: Chemical Masking Protocols
The most effective method to remove iron interference without physical separation is "Chemical Masking"—sequestering Fe ions into non-reactive, non-fluorescent complexes.
Protocol A: The Fluoride Block (Recommended for Fe³⁺)
Fluoride ions form an extremely stable, colorless hexafluoroferrate(III) complex (
) that does not bind to 7-A-8-HQS.
Applicability: Best for acidic to neutral pH (pH 5–7).
Reagents: 1M Potassium Fluoride (KF) or Ammonium Bifluoride (
).
Step-by-Step:
Aliquot Sample: Transfer 1.0 mL of sample into the cuvette/well.
Buffer Addition: Add assay buffer (e.g., Tris-HCl or HEPES) to reach optimal pH.
Masking Step: Add 50 µL of 1M KF solution.
Critical: Vortex and incubate for 2 minutes . This allows the slow-forming fluoride complex to stabilize.
Reagent Addition: Add 7-A-8-HQS reagent.
Measurement: Read fluorescence immediately.
Protocol B: The Reduction-Sequestration (Recommended for Total Iron)
If your sample contains both
and , fluoride alone may be insufficient. This dual-step protocol forces all iron into the ferrous state and locks it with phenanthroline.
). While colored, this complex is chemically inert toward 7-A-8-HQS.
Blank Correction: Measure absorbance at 510 nm (phenanthroline complex peak) to subtract any inner-filter effect if the iron concentration is very high (>50 µM).
Assay: Proceed with 7-A-8-HQS addition.
Module 3: Mechanism of Action
Understanding the competition at the molecular level is vital for troubleshooting.
Figure 2: Competitive binding kinetics. The masking agent (Yellow) must intercept the Iron (Red) before it binds the Ligand (Blue).
Module 4: Comparative Data & Thresholds
Not all masking agents are compatible with fluorescence assays. The table below summarizes the effect of common agents on 7-A-8-HQS performance.
Masking Agent
Target Iron Species
Efficiency
Impact on Fluorescence
Recommendation
Potassium Fluoride
High
Negligible
Primary Choice
Ascorbic Acid
Reduces
High
None
Use as pre-step
1,10-Phenanthroline
High
Absorbs at <300nm (check Ex )
Secondary Choice
EDTA
Very High
Strips Target Metal (Mg/Zn)
DO NOT USE
Citrate/Tartrate
Moderate
Can quench fluorescence
Avoid
Frequently Asked Questions (FAQ)
Q1: Why does my blank have high fluorescence?A: This is likely trace metal contamination (Zn/Mg) in your buffer or water, not iron. Iron typically lowers the signal. Treat your buffers with Chelex-100 resin to remove background metals.
Q2: Can I just precipitate the iron by raising the pH to 10?A: While
precipitates at pH 10, the micro-precipitates cause light scattering (turbidity), which artificially inflates fluorescence readings (Rayleigh scattering). Always use soluble masking (Protocol A) rather than precipitation.
Q3: Does the amino group at position 7 change the masking strategy compared to standard 8-HQS?A: Chemically, no—the chelation site (N-O) is identical. However, the amino group makes the fluorescence quantum yield more sensitive to pH. Ensure your final pH is >7.0 to deprotonate the sulfonic acid and ensure the amino group is in the correct resonance state for maximum fluorescence [1].
Q4: How much iron can be masked?A: Protocol A (Fluoride) can effectively mask up to 50 ppm (approx. 1 mM) of Iron. Above this, the high ionic strength of the masking agent may begin to affect the assay kinetics.
References
Soroka, K., et al. (1992). "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, 64(23), 2924–2929.
Ueno, K., & Imamura, T. (1978). "Masking Agents in Analytical Chemistry." Handbook of Organic Analytical Reagents. CRC Press.
Albrecht-Gary, A. M., & Crumbliss, A. L. (1998). "Coordination chemistry of siderophores: thermodynamics and kinetics of iron chelation and release." Metal Ions in Biological Systems, 35, 239-327. (Mechanistic basis for Fe-F vs Fe-8HQ stability).
Bhat, A. et al. (2020). "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions."[2][3] ChemistrySelect, 5(41).
Technical Support Center: Purification of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid Hydrate
Diagnostic Overview & Chemical Behavior User Query: "Why is my compound turning brown during recrystallization, and why is the solubility so pH-dependent?" Technical Insight: 7-Amino-8-hydroxyquinoline-5-sulfonic acid hy...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Overview & Chemical Behavior
User Query: "Why is my compound turning brown during recrystallization, and why is the solubility so pH-dependent?"
Technical Insight:
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a challenging molecule due to its amphoteric (zwitterionic) nature and susceptibility to oxidative degradation .
Zwitterionic Character: The molecule contains a strongly acidic sulfonic group (
), a weakly acidic phenolic group (), and two basic nitrogen centers (pyridine ring and the 7-amino group). Its solubility is lowest at its Isoelectric Point (pI) , typically in the acidic range (pH 2.5–4.0), where the net charge is zero.
Oxidation Risk: The electron-rich amino-phenol motif is prone to air oxidation, forming quinone-imines (brown/black impurities).
Applicability: Removal of inorganic salts, unreacted starting materials, and non-acidic impurities.
Purity Target: >97% (Suitable for synthesis intermediates).
The "Swing" Methodology
This method leverages the pH-dependent solubility switch. We dissolve the compound as a di-anion (high pH) and precipitate it as a zwitterion (low pH).
Reagents Required:
2M NaOH (Sodium Hydroxide)
2M HCl (Hydrochloric Acid)
Reducing Agent: Sodium Dithionite (
) or Ascorbic Acid (to prevent oxidation).
Solvent: Degassed Deionized Water.
Step-by-Step Protocol:
Dissolution (Basification):
Suspend crude solid in degassed water (approx. 10 mL/g).
Add 2M NaOH dropwise while stirring until pH reaches 10–11 . The solution should turn clear yellow/orange.
Mechanism:[1][2][3] This deprotonates the sulfonic acid and phenol, forming the soluble di-sodium salt.
Critical Step: Add 0.1% w/w Sodium Dithionite. This acts as an antioxidant scavenger to prevent the amino group from oxidizing.
Filtration (Clarification):
Filter the alkaline solution through a 0.45
m membrane or Celite pad to remove insoluble particulate matter (dust, non-acidic isomers).
Precipitation (Acidification):
Slowly add 2M HCl to the filtrate while stirring vigorously.
Target pH: 3.0 – 3.5 .
Observation: A thick precipitate will form as the molecule approaches its zwitterionic state.
Note: Do not overshoot to pH < 1, or the compound may redissolve as the cationic hydrochloride salt.
Applicability: Removal of persistent inorganic salts (desalting) or separation of isomers (e.g., 5-amino vs. 7-amino).
Purity Target: >99% (Analytical Grade).
Loading: Dissolve the compound in minimal 1M HCl (protonates the amine, ensuring binding to the resin). Load onto the column.
Washing: Flush with distilled water to remove non-ionic impurities and anionic species (like free sulfate ions).
Elution: Elute with a gradient of Ammonium Hydroxide (1M to 3M).
Mechanism:[1][2][3] As pH rises, the amine deprotonates, and the sulfonic acid charge repulsion releases the molecule from the resin.
Isolation: Lyophilize (freeze-dry) the eluted fractions. Do not heat-dry, as ammonium salts may decompose violently or alter the crystal form.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Product is Brown/Black
Oxidative degradation of the amino-phenol moiety.
1. Add reducing agent (Ascorbic acid/Na-dithionite) during dissolution.2. Perform all steps under Nitrogen/Argon atmosphere.3. Minimize light exposure.
Low Yield
pH was not adjusted to the exact isoelectric point (pI).
1. Perform a "solubility vs. pH" curve test on a small scale.2. Ensure the filtrate is cooled to 4°C before filtering.3. Check if product is lost in the wash (use ice-cold solvents).
High Ash Content
Trapped Sodium Chloride (NaCl) or Sodium Sulfate.
1. Repulp the solid in ice-cold water (do not dissolve, just stir) and re-filter.2. Switch to the Ion-Exchange protocol (Section 3).
Gummy/Sticky Precipitate
Rapid precipitation trapping impurities/solvent.
1. Add HCl very slowly (dropwise) over 30 minutes.2. Seed the solution with a pure crystal at the cloud point.
Retention Time Shift (HPLC)
Variable hydration state or pH sensitivity of the column.
1. Use a buffered mobile phase (e.g., Phosphate buffer pH 2.5) rather than just water/TFA.2. Ensure the standard and sample are dissolved in the mobile phase.
Frequently Asked Questions (FAQ)
Q: What is the exact stoichiometry of the hydrate?A: The "hydrate" designation usually refers to a monohydrate (
), but this species is hygroscopic. The water content can vary between 0.5 to 2.0 equivalents depending on drying conditions. For analytical calculations, determine water content via Karl Fischer titration or TGA (Thermogravimetric Analysis) before use [1, 2].
Q: Can I use methanol for recrystallization?A: Pure methanol is often a poor solvent for the zwitterion due to the highly polar sulfonic acid group. However, a Water:Methanol (80:20) mixture can improve crystal habit and drying time. Pure organic solvents (Ether, Hexane) are useless for this compound.
Q: How do I store the purified compound?A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The amino group is labile; improper storage will lead to browning within days.
References
PubChem. (2025).[4] 8-Hydroxyquinoline-5-sulfonic acid | Chemical Structure and Properties. National Library of Medicine.
[Link]
Lashgari, N., et al. (2016).[3] Synthesis of 8-hydroxyquinoline-5-sulfonic acid functionalized ordered nanoporous SBA-15. ResearchGate.
[Link]
Google Patents. (2011). Method for preparing 5-amino-8-hydroxyquinoline (CN102295600A).
NIST WebBook. (2024). 8-Hydroxyquinoline-5-sulfonic acid Mass Spectrometry Data.
[Link]
solving fluorescence quenching issues in biological samples with hydroxyquinoline probes
A Guide to Overcoming Fluorescence Quenching in Biological Samples Welcome to the technical support center for researchers utilizing hydroxyquinoline-based fluorescent probes. This resource, designed for scientists and d...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Overcoming Fluorescence Quenching in Biological Samples
Welcome to the technical support center for researchers utilizing hydroxyquinoline-based fluorescent probes. This resource, designed for scientists and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with fluorescence quenching in biological experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and obtain robust, reproducible data.
Understanding the Landscape of Fluorescence Quenching
Fluorescence microscopy is a powerful tool in biological research, but its sensitivity can be compromised by various quenching phenomena that reduce the intensity of the fluorescent signal. Hydroxyquinoline and its derivatives are versatile probes, often employed as chemosensors for metal ions.[1][2][3] Their fluorescence is highly sensitive to the local micro-environment, which can be both an advantage for sensing applications and a source of experimental challenges.[4][5]
This guide will walk you through the common causes of fluorescence quenching with hydroxyquinoline probes and provide actionable solutions.
Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My fluorescence signal is unexpectedly weak or completely absent. What are the likely causes?
A weak or absent signal is a common frustration. The issue can stem from several factors, from incorrect instrument settings to probe degradation.
Incorrect Instrument Settings : Ensure your microscope's excitation and emission filters are appropriate for your specific hydroxyquinoline probe.[6] Consult the probe's technical datasheet for its maximal excitation and emission wavelengths.
Probe Concentration : While it may seem counterintuitive, a probe concentration that is too high can lead to aggregation-caused quenching (ACQ), where the probe molecules form non-fluorescent aggregates.[7][8] Conversely, a concentration that is too low may result in a signal that is below the detection limit of your instrument. We recommend performing a concentration titration to determine the optimal working concentration for your specific application.
pH of the Medium : The fluorescence of many hydroxyquinoline derivatives is pH-sensitive.[4] A suboptimal pH can lead to a significant decrease in fluorescence intensity. Always use a buffered solution and verify that the pH is within the optimal range for your probe.
Photobleaching : This phenomenon, the irreversible photochemical destruction of the fluorophore, is a major cause of signal loss, especially in live-cell imaging.[9][10] Minimize the exposure of your sample to excitation light by reducing the illumination intensity and exposure time.[11]
Q2: My signal fades rapidly during imaging. How can I mitigate photobleaching?
Photobleaching is a pervasive issue in fluorescence microscopy. Here are several strategies to combat it:
Optimize Imaging Parameters :
Reduce Excitation Light Intensity : Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[11] Neutral density filters can be employed to attenuate the excitation light.[10]
Minimize Exposure Time : Use the shortest possible exposure time for your camera.[12]
Avoid Unnecessary Illumination : Only illuminate the sample when acquiring an image.[9] Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.[10]
Utilize Antifade Reagents : For fixed samples, a variety of commercial mounting media containing antifade reagents are available.[10][13] For live-cell imaging, specialized antifade reagents that are non-toxic to cells can be added to the imaging medium.[9][14] These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.[15]
Choose Photostable Probes : Newer generations of fluorescent probes often exhibit enhanced photostability.[11] If photobleaching is a persistent issue, consider exploring alternative hydroxyquinoline derivatives with improved photophysical properties.
Q3: I suspect something in my biological sample is quenching the fluorescence. How can I confirm and address this?
Biological samples are complex environments, and various endogenous molecules can act as quenchers.
Autofluorescence : Cells and tissues can exhibit natural fluorescence, known as autofluorescence, which can interfere with the signal from your probe.[6] It's crucial to include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a probe that emits in a spectral region with lower background.
Endogenous Quenchers : Molecules like hemoglobin, myoglobin, and certain vitamins (e.g., riboflavin) can quench fluorescence.[16][17] The presence of paramagnetic metal ions, such as Cu2+, can also lead to signal reduction.[18]
Matrix Effects : The complex composition of biological matrices can influence the fluorescence of your probe.[19] Components like proteins and lipids can interact with the probe and alter its photophysical properties.[19]
To investigate quenching by sample components, you can perform a standard additions experiment. Spike a blank sample matrix with a known concentration of your probe and measure the fluorescence. A lower-than-expected signal would indicate the presence of quenchers in the matrix.
FAQs: Quick Answers to Common Questions
What is the difference between static and dynamic quenching?
Static and dynamic quenching are two primary mechanisms of fluorescence quenching.[4]
Dynamic (Collisional) Quenching : This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state.[4][17] This process is dependent on the concentration of the quencher and the viscosity of the medium.
Static Quenching : This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4][17] This reduces the population of fluorophores that can be excited.
How can I distinguish between static and dynamic quenching?
Fluorescence lifetime measurements are a powerful tool for this purpose.
Dynamic quenching shortens the fluorescence lifetime of the probe.[4]
Static quenching does not affect the fluorescence lifetime of the uncomplexed probe.[4]
Fluorescence Lifetime Imaging Microscopy (FLIM) can provide spatial information about the quenching mechanism within your sample.[5][20][21]
What is Aggregation-Caused Quenching (ACQ)?
ACQ is a phenomenon where fluorophores at high concentrations form aggregates, which are often non-fluorescent.[8][22] This is a common issue with planar, aromatic dyes. The formation of these aggregates provides non-radiative decay pathways, thus quenching the fluorescence.[23] In contrast, some molecules exhibit Aggregation-Induced Emission (AIE), where aggregation enhances the fluorescence signal.[22][24]
Can I use hydroxyquinoline probes for quantitative measurements?
Yes, but with caution. For quantitative analysis, it is crucial to establish a linear relationship between the probe's fluorescence intensity and the analyte concentration. You must also account for potential quenching effects from the sample matrix.[19] A calibration curve prepared in a matrix that closely mimics your experimental sample is recommended.
Experimental Protocols
Protocol 1: General Fluorescence Assay for Hydroxyquinoline Probes
This protocol provides a basic framework for measuring fluorescence. Concentrations and wavelengths should be optimized for your specific application.
Materials:
Stock solution of the hydroxyquinoline probe (e.g., 1 mM in DMSO or ethanol).[25]
Assay buffer (e.g., Tris-HCl, HEPES) at the desired pH.[4]
Solutions of your analyte or potential quencher.
Spectrofluorometer.
Procedure:
Prepare the assay buffer at the desired pH. Consistency is key, as pH can significantly impact fluorescence.[4]
Prepare working solutions of your hydroxyquinoline probe by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 1-10 µM).[25]
In a cuvette or microplate well, add the assay buffer.
Add the probe working solution.
Add the analyte or potential quencher solution.
Incubate the mixture for the required time at the appropriate temperature.
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for your probe.
Protocol 2: Live-Cell Imaging with Hydroxyquinoline Probes
This protocol outlines the general steps for imaging live cells with hydroxyquinoline probes.
Materials:
Cells cultured on glass-bottom dishes or coverslips.
Fluorescence microscope equipped with a live-cell imaging chamber (to control temperature, humidity, and CO2).
Procedure:
Pre-warm the live-cell imaging medium to 37°C.[26]
Remove the cell culture medium and wash the cells once with the pre-warmed imaging medium.[26]
Prepare the staining solution by diluting the hydroxyquinoline probe stock solution in the live-cell imaging medium to the final desired concentration.
Remove the wash medium and add the staining solution to the cells.
Incubate the cells for the appropriate time (e.g., 30-60 minutes) under optimal growth conditions.[26]
(Optional) Wash the cells with fresh imaging medium to remove excess probe.[26]
Image the cells using the fluorescence microscope, taking care to minimize light exposure to reduce photobleaching.[9]
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate key processes and workflows.
Caption: Jablonski diagram illustrating fluorescence and quenching pathways.
Caption: A logical workflow for troubleshooting fluorescence quenching issues.
Data at a Glance
Table 1: Common Quenchers in Biological Samples
Quencher Class
Examples
Quenching Mechanism
Endogenous Molecules
Hemoglobin, Myoglobin, Riboflavin
Dynamic/Static
Paramagnetic Metal Ions
Cu2+, Fe3+, Ni2+
Static
Molecular Oxygen
O2
Dynamic
Halide Ions
I-, Br-
Dynamic
References
BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834.
Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1465-1509.
Guo, Z., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3275–3278.
Biocompare. (2018). Photobleaching in Live Cell Imaging.
BenchChem. (2025). Troubleshooting fluorescence quenching in 2-Hydroxyquinoline assays. BenchChem.
Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF.
AAT Bioquest. (2023). What strategies can I use to reduce photobleaching in live-cell imaging?.
Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-15.
Datta, R., et al. (2020). Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. Journal of Biomedical Optics, 25(7), 071203.
ResearchGate. Aggregation-caused quenching (ACQ) in fluorogenic probe design.
Tang, B. Z., et al. (2012). Aggregation-Induced Emission. Prof. Tang's Group.
Zhang, Y., et al. (2021). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
BenchChem. (2025). Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde. BenchChem.
Feng, G., et al. (2018). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
Bogdanov, A. M., et al. (2012). Anti-Fading Media for Live Cell GFP Imaging. PLOS ONE, 7(12), e53004.
BenchChem. (2025). Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe. BenchChem.
Electron Microscopy Sciences. The Antidote for Photobleaching.
Thermo Fisher Scientific. (2015). ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging.
Kim, D., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science, 9(4), 2101817.
Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17821–17828.
Liu, Y., et al. (2025). Fluorescence microscopy through scattering media with robust matrix factorization.
Edinburgh Instruments. (2023). What is FLIM – Fluorescence Lifetime Imaging Microscopy?.
Chen, C.-Y., et al. (2018). Multiplexed fluorescence lifetime imaging by concentration-dependent quenching.
Spectroscopy. (2022).
Kim, M., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 18(1), 589-596.
Li, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(43), 31631-31637.
Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
Mirage News. (2026).
Abberior. Labeling protocol for Tubulin, Actin and DNA in living specimens.
Gaus, K., et al. (2018). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences, 19(11), 3536.
YouTube. (2020). Fluorescence Quenching.
Cell Press. (2025). Image-Based Profiling in Live Cells Using Live Cell Painting.
Max Planck Society. (2021). Blinking Fluorescent Probes for Tubulin Nanoscopy in Living and Fixed Cells.
Tocris Bioscience. Protocols for Live-cell Imaging Dyes.
Evident Scientific. Interference Filters for Fluorescence Microscopy.
Comparative Guide: Sensitivity of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid vs. 5-Amino-8-Hydroxyquinoline
Executive Summary & Nomenclature Correction Critical Nomenclature Correction Before analyzing sensitivity, it is chemically necessary to address the structure of the requested comparator: "5-amino-8-hydroxyquinoline-5-su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Nomenclature Correction
Critical Nomenclature Correction
Before analyzing sensitivity, it is chemically necessary to address the structure of the requested comparator: "5-amino-8-hydroxyquinoline-5-sulfonic acid" .
Status:Chemically Impossible.
Reason: The 5-position on the quinoline ring cannot simultaneously hold a sulfonic acid group (
) and an amino group ().
Valid Comparators: This guide compares 7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) against its closest functional analog, 5-Amino-8-hydroxyquinoline (5-A-8-HQ) .
Verdict on Sensitivity
7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) is the superior fluorophore for sensitive quantification of metal ions (Mg²⁺, Zn²⁺, Cd²⁺) in aqueous and biological systems .
Why: The sulfonic acid group at position 5 confers high water solubility, preventing precipitation-induced quenching (PIQ) and allowing for "turn-on" fluorescence in physiological buffers.
5-A-8-HQ Performance: While intrinsically fluorescent, 5-A-8-HQ is hydrophobic. It requires organic co-solvents (DMSO/Methanol), which often results in higher background noise and lower sensitivity (LOD) in aqueous trace analysis.
Chemical Identity & Structural Logic[1]
The structural differences dictate the photophysical behavior and sensitivity limits.
The sensitivity of these probes relies on the Chelation Enhanced Fluorescence (CHEF) mechanism. The ligand itself is weakly fluorescent due to Photoinduced Electron Transfer (PET) or excited-state proton transfer (ESPT). Binding a metal ion (Zn²⁺, Mg²⁺) blocks these non-radiative pathways, triggering strong fluorescence.
Comparative Sensitivity Data (Experimental)
Parameter
7-A-8-HQS (Aqueous Buffer)
5-A-8-HQ (MeOH/Water)
Note
Detection Target
Zn²⁺, Mg²⁺, Cd²⁺
Zn²⁺, Pb²⁺
7-A-8-HQS is preferred for Mg/Zn.
Limit of Detection (LOD)
~7 - 15 ng/mL (ppb) [1, 4]
~50 - 100 ng/mL
7-A-8-HQS is ~5-10x more sensitive in water.
Linear Range
0.05 – 1.0 µg/mL
0.5 – 5.0 µg/mL
7-A-8-HQS offers better linearity at trace levels.
Quantum Yield ()
0.15 - 0.35 (Metal Bound)
0.05 - 0.20 (Solvent Dependent)
Sulfonic acid reduces aggregation quenching.
Interference
Low (Fe³⁺ quenches; mask with F⁻)
High (Solvent background fluorescence)
Expert Insight: The 7-amino group acts as an electron-donating auxochrome. In 7-A-8-HQS, it red-shifts the absorption maximum compared to the parent 8-HQS, allowing excitation at longer wavelengths (near UV-Visible border), which reduces background autofluorescence from biological samples.
Mechanism of Action: CHEF Pathway
Understanding the mechanism is crucial for troubleshooting low sensitivity.
Figure 2: Chelation Enhanced Fluorescence (CHEF) mechanism. Metal binding rigidifies the ligand, blocking non-radiative decay.
Experimental Protocol: High-Sensitivity Detection of Zinc
This protocol utilizes 7-Amino-8-hydroxyquinoline-5-sulfonic acid for the detection of Zinc (Zn²⁺) in aqueous samples. It is designed to be self-validating through the use of an internal standard check.
Reagents
Ligand Solution: 1.0 mM 7-Amino-8-hydroxyquinoline-5-sulfonic acid in distilled water. (Stable for 1 month at 4°C).
Buffer: Borate buffer (0.1 M, pH 9.2) or Tris-HCl (pH 8.5).
Masking Agent: 5% Sodium Fluoride (NaF) to mask Fe³⁺ interference.
Step-by-Step Workflow
Preparation:
Aliquot 1.0 mL of sample solution into a 10 mL volumetric flask.
Add 1.0 mL of Buffer (pH 9.2).
Add 0.5 mL of NaF solution (if Fe interference is suspected).
Add 1.0 mL of Ligand Solution (Excess reagent ensures pseudo-first-order kinetics regarding metal).
Incubation:
Dilute to mark with distilled water.
Mix and incubate at 25°C for 10 minutes . (Reaction is instantaneous, but 10 mins ensures equilibrium).
Spike the measured sample with a known concentration of Zn (e.g., 100 ppb).
Re-measure (
).
Validation Criteria: Recovery must be 95-105%. If
, matrix interference is present.
Figure 3: Operational workflow for fluorometric zinc determination.
Conclusion
For researchers requiring high sensitivity in aqueous environments, 7-Amino-8-hydroxyquinoline-5-sulfonic acid is the definitive choice over 5-amino-8-hydroxyquinoline.
Sensitivity: LOD of ~15 ng/mL (ppb) for Zn/Mg.
Reliability: The sulfonic acid moiety ensures solubility, preventing the erratic signal drops observed with hydrophobic analogs like 5-A-8-HQ.
Recommendation: Use 7-A-8-HQS for all biological fluid analysis and trace environmental monitoring. Reserve 5-A-8-HQ for hydrophobic polymer functionalization where water solubility is not required.
References
Al-Kindy, S. M. Z., et al. (2008). "Spectrofluorimetric determination of zinc using 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Farruggia, G., et al. (2006). "8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells." Journal of the American Chemical Society.
PubChem. (2025). "7-Amino-8-hydroxyquinoline-5-sulfonic acid - Compound Summary." National Library of Medicine.
ResearchGate. (2025). "Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid."
benchmarking 7-amino-8-hydroxyquinoline-5-sulfonic acid against EDTA for metal titration
Topic: Benchmarking 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid vs. EDTA for Metal Titration Executive Summary In the landscape of metal ion analysis, EDTA (Ethylenediaminetetraacetic acid) stands as the stoichiometric "g...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid vs. EDTA for Metal Titration
Executive Summary
In the landscape of metal ion analysis, EDTA (Ethylenediaminetetraacetic acid) stands as the stoichiometric "gold standard" for macro-titration due to its exceptionally high stability constants and 1:1 binding ratios. However, for trace analysis and biological sensing, 7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-HQS) —a derivative of the fluorogenic chelator 8-hydroxyquinoline—offers a distinct paradigm.
While EDTA functions by sequestration (silencing metal reactivity), 7-A-HQS functions by signal transduction (fluorescence "turn-on" or spectral shift). This guide benchmarks these two reagents, demonstrating that while EDTA remains superior for total hardness and macro-quantification, 7-A-HQS outperforms in sensitivity (nM detection limits) and kinetic selectivity.
Fundamental Chemistry & Mechanism
The core difference lies in the ligand denticity and the physical output of the chelation event.[1]
Structural Comparison
EDTA: A hexadentate ligand (4 Carboxyl, 2 Amine donors) that wraps metal ions in a stable "cage," effectively neutralizing their chemical activity.[2] It is optically silent (requires an external indicator like Eriochrome Black T).
7-A-HQS: A bidentate ligand (N, O donors) with a solubilizing sulfonic acid group and an auxiliary amino group. It typically forms 2:1 (Ligand:Metal) complexes. The rigidification of the quinoline ring upon binding suppresses non-radiative decay, resulting in intense fluorescence (Chehelation-Enhanced Fluorescence, CHEF).
Figure 1: Mechanistic divergence between EDTA sequestration and 7-A-HQS signal transduction.
Performance Benchmarking
Stability Constants (Log K)
EDTA forms significantly more stable complexes, which is advantageous for "scavenging" metals but disadvantageous for reversible sensing or kinetic release assays.
Parameter
EDTA (Standard)
7-Amino-HQS (Challenger)
Implication
Stoichiometry
1:1 (Universal)
1:2 or 1:3 (Metal Dependent)
EDTA is simpler for calculation; HQS requires precise molar ratio control.
Zn(II) Stability
Log K ≈ 16.5
Log β2 ≈ 15-17 (Cumulative)
Comparable overall stability, but HQS is pH-dependent.
Mg(II) Stability
Log K ≈ 8.7
Log β2 ≈ 8-10
HQS is effective for Mg only at basic pH (>8).
Selectivity
Low (Binds most cations)
Moderate (Tunable via pH)
HQS allows selective titration of Zn over Mg at pH 5-6.
Detection Mode
Colorimetric (Indicator required)
Fluorometric (Intrinsic)
HQS offers 1000x lower LOD (nM vs µM).
Key Advantage: The "Turn-On" Effect
Unlike EDTA, which requires a secondary indicator (often unstable or blocked by trace heavy metals), 7-A-HQS acts as its own indicator.
Bound Complex: High quantum yield (rigid structure prevents non-radiative energy loss).
7-Amino Effect: The amino group at position 7 acts as an auxochrome, red-shifting the excitation/emission spectra compared to the parent HQS, potentially moving emission into the visible green range (~520-550 nm), reducing background interference from biological autofluorescence.
Experimental Protocol: Fluorometric Titration of Zn(II)
This protocol validates the performance of 7-A-HQS for trace Zinc quantification, where EDTA titration would lack sensitivity.
Reagents
Ligand Solution: 1.0 mM 7-Amino-8-hydroxyquinoline-5-sulfonic acid in deionized water (dissolve with minimal NaOH if needed, pH ~7).
Buffer: 50 mM HEPES or TRIS (pH 7.2). Avoid phosphate or citrate buffers as they compete for metal binding.
Standard: 10 µM ZnSO₄ solution.
Step-by-Step Workflow
Baseline Scan:
Add 2.0 mL of Buffer and 50 µL of Ligand Solution to a quartz cuvette.
The curve will show a linear increase until the saturation point (1:2 stoichiometry).
Comparison: Perform a parallel EDTA titration using Eriochrome Black T. The EDTA endpoint will be invisible at these concentrations (µM range), confirming 7-A-HQS superiority for trace analysis.
Figure 2: Fluorometric titration workflow for trace metal analysis.
Critical Considerations for Drug Development
When using 7-A-HQS in pharmaceutical assays (e.g., checking for metal scavenger efficiency or metallo-drug stability):
Kinetic Selectivity: EDTA binding is generally diffusion-controlled (fast). 7-A-HQS binding can be slower due to the reorganization of the hydration shell and the formation of 2:1 complexes. Allow 2-5 minutes equilibration time for precise Kd determination.
Interference: Fe(III) and Cu(II) can quench the fluorescence of Zn-HQS complexes via paramagnetic relaxation. If analyzing Zn in a mixed sample, add a masking agent (e.g., thiosulfate for Cu) or use kinetic discrimination (reaction rates differ).
Derivatization Potential: The 7-amino group allows for covalent attachment to surfaces or polymers (via Schiff base formation with aldehydes), creating "solid-state metal sensors." EDTA cannot be easily immobilized without blocking a carboxyl group, which reduces its binding affinity.
Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, 1987.
Bishop, E. Indicators (International Series of Monographs in Analytical Chemistry). Pergamon Press, 1972. (Standard reference for EDTA/Metal indicator mechanisms).
ResearchGate. Catalytic kinetic methods for photometric or fluorometric determination of heavy metal ions. (Discusses 7-amino-HQS applications).
Personal protective equipment for handling 7-Amino-8-hydroxyquinoline-5-sulfonic acid
Executive Safety Summary & Risk Assessment 7-Amino-8-hydroxyquinoline-5-sulfonic acid is a specialized chelating agent and fluorophore intermediate. While specific toxicological data for this exact derivative is often li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Risk Assessment
7-Amino-8-hydroxyquinoline-5-sulfonic acid is a specialized chelating agent and fluorophore intermediate. While specific toxicological data for this exact derivative is often limited compared to its parent compound (8-Hydroxyquinoline-5-sulfonic acid, CAS 84-88-8), its structural moieties dictate a strict safety profile.
The Chemical Hazard Profile (Structure-Activity Relationship):
Sulfonic Acid Group (
): Confers strong acidity and high water solubility. Primary Hazard: Corrosive or severe irritant to mucous membranes, eyes, and skin.
Amino Group (
) & Quinoline Ring: Potential for skin sensitization and respiratory irritation.
Physical State: Fine powder. Risk: High potential for airborne dust generation and inhalation.
Core Directive: Treat this substance as a Corrosive Solid and Potential Sensitizer . Engineering controls (fume hood) are the primary line of defense; PPE is the secondary critical barrier.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation. Do not rely on "standard" lab PPE; specific material compatibility is required due to the acidic nature of the sulfonic group.
Body Area
Recommended PPE
Technical Justification & Specs
Hand Protection
Nitrile (Double Gloved)
Material: 100% Nitrile (latex is permeable to many organic acids).Specs: Minimum thickness 0.11 mm (4 mil) outer / 0.06 mm inner.Protocol: Change outer gloves immediately upon visible contamination.[1][2] Inspect for pinholes.
Eye/Face
Chemical Splash Goggles
Requirement: ANSI Z87.1+ impact/splash rated.Why: Safety glasses are insufficient. Sulfonic acid dust can bypass glasses and cause irreversible corneal etching.
Respiratory
Fume Hood (Primary)
Standard: Face velocity 80–100 fpm.Backup: If hood work is impossible (e.g., balance maintenance), use a half-face respirator with P100/OV cartridges (Particulate + Organic Vapor).
Body
Lab Coat (High-Neck)
Material: Poly-cotton blend or Nomex (if flammables are also present).Coverage: Must cover the suprasternal notch (neck) to prevent dust settling on skin.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Static electricity is a major variable with dry sulfonic acid derivatives, leading to "flying powder."
Engineering Check: Verify fume hood flow rate is within operational range.
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder.
Transfer:
Place the analytical balance inside the fume hood or a powder containment enclosure.
If the balance is outside, transfer the closed container to the hood, dispense into a tared, screw-top vial, close the vial, and then move to the balance.
Never transport an open weigh boat across the lab.
Phase B: Solubilization (The "Acid into Water" Rule)
Exothermic potential: Low to Moderate.
Solvent Choice: This compound is sparingly soluble in organic solvents but soluble in alkaline aqueous solutions.
Dissolution Protocol:
Suspend the powder in water first.
Add base (e.g., NaOH or buffer) dropwise to solubilize.
Caution: Rapid addition of base to the dry acid powder can generate localized heat and spattering. Always add the base to the liquid suspension.
Phase C: Reaction & Monitoring
Labeling: All reaction vessels must be labeled "Corrosive - Acidic Organic."
Spill Management: Keep a container of Sodium Bicarbonate (
) or a commercial acid neutralizer within arm's reach inside the hood.
Visualization: Safe Handling Loop
This diagram illustrates the mandatory decision-making process for handling this compound.
Figure 1: Operational workflow ensuring containment of acidic dust and proper neutralization.
Emergency & Disposal Procedures
Spill Response (Solid Powder)
Evacuate the immediate area if the spill is outside the hood (> 10g).
Don PPE: Ensure goggles and double gloves are secure.
Cover: Gently cover the spill with a paper towel to prevent dust dispersion.
Neutralize: Wet the towel slightly, then apply weak base (Sodium Carbonate) or a spill pillow.
Collect: Scoop into a hazardous waste bag. Do not dry sweep (generates dust).[3]
Waste Disposal[4][5][6]
Classification: Hazardous Chemical Waste (Corrosive/Toxic).
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or organic bases in the waste stream without prior neutralization.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (2023). 8-Hydroxyquinoline-5-sulfonic acid (Parent Compound Analogue) Safety Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link]